molecular formula C19H20N2O3S B2807198 N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-88-9

N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2807198
CAS No.: 898462-88-9
M. Wt: 356.44
InChI Key: GMJMOGJGVNUNKX-UHFFFAOYSA-N
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Description

The compound N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a pyrroloquinoline sulfonamide derivative characterized by a fused tricyclic scaffold with a sulfonamide group at the 8-position and a 4-ethylphenyl substituent. Pyrroloquinoline derivatives are notable for their diverse bioactivities, including enzyme inhibition, receptor antagonism, and antifungal applications .

Properties

IUPAC Name

N-(4-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-16(7-4-13)20-25(23,24)17-11-14-5-8-18(22)21-10-9-15(12-17)19(14)21/h3-4,6-7,11-12,20H,2,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJMOGJGVNUNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Sulfonamides generally have good oral bioavailability and are distributed widely in the body. They are primarily excreted unchanged in the urine. The compound’s ADME properties could be influenced by its chemical structure, particularly the presence of the quinoline and sulfonamide moieties.

Biological Activity

N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities. The focus will be on synthesizing data from various studies to provide a comprehensive overview of its efficacy.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula: C15_{15}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight: 304.36 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of various quinoline derivatives, including those similar to this compound. For instance, compounds with similar structures have shown promising results against different cancer cell lines:

Compound NameCancer Cell Lines TestedIC50_{50} (µM)Mechanism of Action
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (melanoma), MDA-MB-231 (breast), A549 (lung)< 100Induced apoptosis via P53 and P21 activation
N-(4-methylphenyl)-quinoline derivativesVarious cancer linesVariesInhibition of cell proliferation

In one study, a derivative similar to N-(4-ethylphenyl)-4-oxo demonstrated significant cytotoxicity against human breast adenocarcinoma cells (MDA-MB-231) with an IC50_{50} value comparable to established chemotherapeutic agents like cisplatin and doxorubicin . The mechanism involved the modulation of cell cycle regulators and apoptosis-related proteins.

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has also been documented. Compounds structurally related to N-(4-ethylphenyl)-4-oxo have shown activity against both Gram-positive and Gram-negative bacteria:

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Activity Type
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinolineMRSA, Staphylococcus aureus ATCC 2921332 µg/mLBactericidal
N-(4-chlorophenyl)sulfonamide derivativesEnterococcus faecalis ATCC 2921216 µg/mLBacteriostatic

The presence of the sulfonamide group is crucial for the antibacterial activity observed in these compounds. Studies indicate that modifications in the phenolic groups significantly affect their efficacy .

Case Studies

  • Anticancer Efficacy Study
    • Researchers synthesized a series of pyrroloquinoline derivatives and evaluated their anticancer properties against multiple cell lines. The most potent compound exhibited an IC50_{50} value below 50 µM in MDA-MB-231 cells.
    • Findings: The compound induced apoptosis through the mitochondrial pathway and downregulated anti-apoptotic proteins such as BCL-2.
  • Antimicrobial Activity Assessment
    • A study tested several derivatives against MRSA and other resistant strains. The results indicated that modifications in the ethyl group enhanced activity against resistant strains.
    • Findings: Compounds with longer alkyl chains showed improved penetration in bacterial membranes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituent (R) logP Key Functional Groups Reference
N-(4-Ethylphenyl)-4-oxo-...-8-sulfonamide (Target) C₁₉H₂₁N₂O₃S ~357.45 (calc.) 4-Ethylphenyl ~3.8* Sulfonamide, ketone N/A
N-(4-Phenoxyphenyl)-4-oxo-...-8-sulfonamide C₂₃H₂₀N₂O₄S 420.49 4-Phenoxyphenyl 4.22 Sulfonamide, ketone
N-(Prop-2-en-1-yl)-4-oxo-...-8-sulfonamide C₁₄H₁₆N₂O₃S 292.35 Allyl N/A Sulfonamide, ketone
N-(3-Phenylpropyl)-1-methyl-4-oxo-...-8-sulfonamide C₂₁H₂₄N₂O₃S 384.50 3-Phenylpropyl N/A Sulfonamide, ketone, methyl
NH300094 (8-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-...) C₂₈H₂₈FN₃O₃ 485.55 Alkoxy-piperidinyl N/A Alkoxy, benzoisoxazole, ketone

Notes:

  • The target compound’s molecular weight is estimated based on its formula (C₁₉H₂₁N₂O₃S).
  • logP for the target is predicted to be lower than the phenoxyphenyl analog due to reduced aromaticity in the 4-ethylphenyl group .

Key Differentiators

  • Bioactivity : Sulfonamide derivatives generally exhibit enhanced hydrogen-bonding capacity vs. alkoxy or carbonyl analogs, favoring protein-targeted interactions .
  • Synthetic Flexibility : The allyl and phenylpropyl analogs demonstrate the ease of modifying the sulfonamide substituent for structure-activity studies .

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